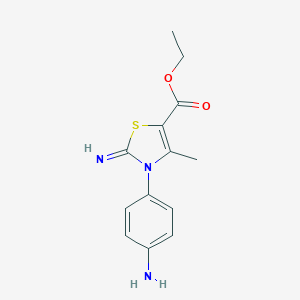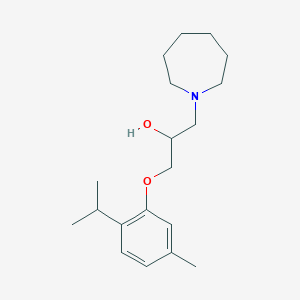
1,4-Ditert-butyl-2,5-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Ditert-butyl-2,5-dinitrobenzene (DBDNB) is a highly reactive compound that has been extensively used in scientific research for various applications. DBDNB is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. It is commonly used as a reagent for the detection of thiol groups in proteins and peptides. The compound is also used as a cross-linking agent in the synthesis of polymers and as a precursor for the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of 1,4-Ditert-butyl-2,5-dinitrobenzene involves the reaction of the nitro groups with thiol groups. The reaction is highly specific and occurs under mild conditions. The reaction is reversible and can be used for the quantification of thiol groups in biological samples.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is a highly reactive compound that reacts specifically with thiol groups and does not interact with other biological molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 1,4-Ditert-butyl-2,5-dinitrobenzene is its specificity for thiol groups. The reaction is highly specific and occurs under mild conditions. The reaction is also reversible, which allows for the quantification of thiol groups in biological samples. The main limitation of this compound is its toxicity. The compound is highly toxic and should be handled with care.
Direcciones Futuras
There are several future directions for the use of 1,4-Ditert-butyl-2,5-dinitrobenzene in scientific research. One direction is the development of new methods for the detection of thiol groups in biological samples. Another direction is the synthesis of new compounds based on the structure of this compound for use in cross-linking and other applications. Finally, the use of this compound in the study of protein function and structure is an area of active research.
Métodos De Síntesis
1,4-Ditert-butyl-2,5-dinitrobenzene can be synthesized by the nitration of 1,4-ditert-butylbenzene with a mixture of nitric and sulfuric acids. The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted by-products. The reaction mixture is then washed with water and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
1,4-Ditert-butyl-2,5-dinitrobenzene has been extensively used in scientific research for various applications. One of the most common applications is the detection of thiol groups in proteins and peptides. Thiol groups are important functional groups in many biological molecules and their detection is essential for the study of protein function. This compound reacts with thiol groups to form a yellow adduct that can be easily detected by UV-vis spectroscopy.
Propiedades
IUPAC Name |
1,4-ditert-butyl-2,5-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-13(2,3)9-7-12(16(19)20)10(14(4,5)6)8-11(9)15(17)18/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUWVFBKBKKTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)

![N-(3-cyanothiophen-2-yl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B262412.png)
![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B262413.png)

![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)

![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)
![4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine](/img/structure/B262422.png)

![2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one](/img/structure/B262426.png)